Penicillic acid -

Penicillic acid

Catalog Number: EVT-7948413
CAS Number:
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid is a natural product found in Aspergillus melleus and Exophiala with data available.
Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium. It has antibiotic activity and is cytotoxic, hepatotoxic, and carcinogenic. Penicillic acid is a human health hazard because it can be found on contaminated crops such as corn. (A2957, A3013)
A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.
Source

The primary source of penicillic acid is the fermentation of specific Penicillium species, particularly under conditions that favor its production. The compound can be extracted from fermentation broths or contaminated food products, such as grains and fruits.

Classification

Penicillic acid is classified under mycotoxins, specifically as a type of penicillin derivative. Its chemical structure is characterized by a bicyclic lactam ring, which is common among many natural penicillin compounds.

Synthesis Analysis

Methods

The synthesis of penicillic acid typically involves the fermentation of Penicillium species. A notable method includes:

  1. Fermentation: The Penicillium strain (e.g., Penicillium T2-8) is cultured under controlled conditions (temperature around 27-30 °C) in a suitable medium.
  2. Extraction: After fermentation, the culture broth undergoes ultrasonic extraction with solvents like ethyl acetate to isolate penicillic acid. This process may include multiple extraction steps to maximize yield.
  3. Purification: The crude extract is then purified using techniques such as column chromatography, often employing methanol as an eluent to achieve high purity levels (up to 98%) .

Technical Details

The fermentation process can yield concentrations of penicillic acid ranging from 1.57 g/L to 1.77 g/L in the broth, with purification processes ensuring high quality and low environmental impact .

Molecular Structure Analysis

Structure

Penicillic acid has the molecular formula C8H10O4C_8H_{10}O_4 and a molecular weight of approximately 170.16 g/mol. Its structure features a bicyclic system typical of penicillin derivatives, with a beta-lactam ring that is crucial for its biological activity.

Data

The compound's structural data can be represented in various forms such as:

  • SMILES notation: CC(=O)C1=C(C(=C(C=C1)O)O)C(=O)O
  • InChI: InChI=1S/C8H10O4/c1-4(9)6-3-5(10)2-7(11)8(6)12/h2-3,10-12H,1H3
Chemical Reactions Analysis

Reactions

Penicillic acid can participate in various chemical reactions typical of organic compounds with hydroxyl and carbonyl functional groups. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, penicillic acid can hydrolyze to form different metabolites.
  2. Esterification: The hydroxyl groups can react with acids to form esters.
  3. Oxidation: The alcohol functional groups may undergo oxidation to form ketones or aldehydes.

Technical Details

These reactions are significant for understanding how penicillic acid interacts with other compounds in biological systems and its potential degradation pathways in contaminated environments.

Mechanism of Action

Process

Penicillic acid exerts its effects primarily through inhibition of protein synthesis and interference with cellular metabolism in target organisms. This mechanism can lead to cytotoxicity in higher organisms and contributes to its classification as a mycotoxin.

Data

Studies have shown that penicillic acid can induce apoptosis in certain cell lines, highlighting its potential health risks when ingested through contaminated food sources .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Penicillic acid typically appears as a white crystalline solid.
  • Solubility: It is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Melting Point: Approximately 150 °C.
  • Stability: Penicillic acid is relatively stable under normal conditions but can degrade when exposed to extreme pH levels or temperatures.

Relevant Data

Analytical methods such as gas chromatography and high-performance liquid chromatography are commonly used for quantifying penicillic acid in various matrices .

Applications

Scientific Uses

Penicillic acid has several applications in scientific research:

  • Mycotoxin Research: It serves as a model compound for studying mycotoxins' effects on human health and food safety.
  • Analytical Chemistry: Used in developing methods for detecting mycotoxins in food products.
  • Biological Studies: Investigated for its potential therapeutic effects against certain pathogens due to its antibacterial properties .
Historical Context and Discovery of Penicillic Acid

Early Isolation and Taxonomic Origins in Penicillium and Aspergillus Species

Penicillic acid holds the distinction of being one of the earliest discovered mycotoxins, first isolated in 1913 by chemists Carl Alsberg and Otis Black of the U.S. Department of Agriculture. Their pioneering research identified this compound from a mold-infested corn culture, marking a significant milestone in mycotoxin research [4]. Unlike the therapeutically celebrated penicillin, penicillic acid emerged from agricultural observations rather than medical microbiology, with its discovery predating Alexander Fleming's penicillin by 15 years. The initial producing organism was taxonomically classified as Penicillium puberulum (now recognized as Penicillium aurantiogriseum), establishing the Penicillium genus as a prolific source of bioactive metabolites [4] [7].

Subsequent research revealed penicillic acid's production across a diverse taxonomic range of fungi. Notably, species within the Aspergillus genus—particularly Aspergillus ochraceus, Aspergillus sclerotiorum, and related sclerotia-producing strains—demonstrated robust penicillic acid biosynthesis. This biosynthetic capability was later extended to several Penicillium species, including Penicillium cyclopium, Penicillium aurantiogriseum, and notably Penicillium roqueforti, the latter being technologically important in cheese production [2] [4] [7]. Fungal biosynthesis occurred predominantly in high-moisture, low-temperature storage conditions of agricultural commodities, with corn identified as a primary substrate for natural contamination. The compound's instability in processed foods and rapid reaction with sulfhydryl groups explained its absence in final food products despite frequent pre-harvest formation [4].

Table 1: Primary Fungal Producers of Penicillic Acid and Their Significance

Fungal SpeciesNatural Habitat/SubstrateSignificance in Discovery
Penicillium puberulum (now P. aurantiogriseum)Moldy cornFirst isolated source (Alsberg & Black, 1913)
Aspergillus ochraceusStored grains, legumesMajor producer; often co-produces ochratoxin A
Penicillium roquefortiCheese, silage, decaying vegetationTechnological relevance to food industry
Aspergillus sclerotiorumSoil, plant debrisHigh-yielding strain for bioproduction studies

Chronological Evolution of Structural Elucidation and Nomenclature

The structural characterization of penicillic acid presented formidable challenges due to its chemical lability and existence in multiple isomeric forms. Early investigations in the 1930s-1940s identified it as a polyketide-derived lactone with the molecular formula C₈H₁₀O₄, but its precise ring structure and functional groups remained elusive for decades. Researchers initially noted its rapid degradation under acidic conditions and reactivity with nucleophiles, particularly sulfhydryl-containing compounds—properties that complicated purification and analysis [4] [7].

A breakthrough came with the application of advanced degradation studies and infrared spectroscopy in the 1940s, revealing penicillic acid's existence as a tautomeric equilibrium between open-chain ketone and closed-ring lactone forms. This equilibrium explained its chemical behavior: the open-chain form predominated in neutral or alkaline solutions, facilitating nucleophilic attack, while the lactone form dominated in acidic conditions. The furanone lactone structure (3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid lactone) was conclusively established through collaborative efforts between U.S. and European laboratories, cementing its classification as an α,β-unsaturated γ-lactone derivative [4] [7].

Nomenclature evolved alongside structural understanding. Initially designated empirically as "penicillic acid" due to its Penicillium origin, systematic naming according to International Union of Pure and Applied Chemistry (IUPAC) rules established it as 5-hydroxy-5-isopropenyl-4-methoxy-furan-2-one, accurately reflecting its bicyclic character and functional groups. Its structural similarity to patulin—another mycotoxin containing an α,β-unsaturated lactone—became apparent, though penicillic acid's isopropenyl substituent and methoxy group distinguished it chemically [2] [4] [7]. This resemblance prompted investigations into shared biosynthetic pathways and potential synergistic toxicological effects, though penicillic acid demonstrated lower potency than patulin or aflatoxins.

Table 2: Key Structural Features of Penicillic Acid and Comparison to Patulin

Structural CharacteristicPenicillic AcidPatulin
Core StructureFuranone lactoneα,β-unsaturated γ-lactone
Molecular FormulaC₈H₁₀O₄C₇H₆O₄
Functional GroupsMethoxy, isopropenyl, lactoneHydroxy, lactone
TautomerismKetone-lactone equilibriumNo significant tautomers
Reactive MoietiesElectrophilic lactone; conjugated systemElectrophilic lactone; aldehyde

Role of World War II-Era Research in Advancing Synthesis Methodologies

World War II catalyzed unprecedented advancements in fungal metabolite research, with penicillic acid benefiting indirectly from the massive resources directed toward penicillin production. While penicillin remained the primary therapeutic focus, methodologies developed for mold fermentation, strain improvement, and metabolite extraction proved transferable to penicillic acid research. The U.S. government's establishment of the Office of Scientific Research and Development (OSRD) and its Committee on Medical Research (CMR) coordinated industrial, academic, and governmental efforts in natural products chemistry, creating infrastructure applicable to diverse fungal metabolites [6].

Critical innovations emerged from the Northern Regional Research Laboratory (NRRL) in Peoria, Illinois. Researchers including Robert Coghill and Andrew Moyer pioneered submerged fermentation techniques and optimized media formulations using agricultural byproducts. Their discovery that corn steep liquor—a waste product from corn wet-milling—dramatically enhanced titers of fungal metabolites was directly applicable to penicillic acid bioproduction. Subsequent studies confirmed soluble starch (8% w/v) and specific organic nitrogen sources (yeast extract, polypeptone-S) maximized penicillic acid yields in Aspergillus sclerotiorum fermentations, achieving concentrations up to 9.4 mg/mL by 1944—a significant improvement over surface-culture methods [1] [3].

The war-driven imperative for synthetic alternatives to biologically produced drugs stimulated organic synthesis efforts. In 1947, British chemist Ralph Raphael, leveraging experience from wartime penicillin synthesis projects, achieved the first total synthesis of racemic penicillic acid. His seven-step route commenced with ethyl acetoacetate and ethyl crotonate, establishing the furanone core through aldol condensation and lactonization. This synthesis confirmed the compound's structure unequivocally and provided a pathway to analogs for structure-activity studies [7]. Though never scaled industrially due to the efficiency of fungal production, Raphael's work laid the foundation for mid-20th-century synthetic approaches to β-lactam and non-β-lactam microbial metabolites alike.

Table 3: Key Production Optimization Parameters for Penicillic Acid Fermentation (1940s)

Optimization FactorBaseline ApproachWWII-Era InnovationImpact on Yield
Fermentation MethodSurface culture (bedpans, trays)Submerged aerobic fermentation3–5 fold increase
Carbon SourceSucroseSoluble starch (8% w/v)2.98 mg/mL → 9.40 mg/mL
Nitrogen SourceInorganic saltsOrganic sources (yeast extract, corn steep liquor)10-fold increase
Phosphate SupplementNoneNa₂HPO₄ (0.3% w/v)~20% enhancement
Strain SelectionWild-type P. puberulumHigh-producing A. sclerotiorum isolatesStrain-dependent doubling

Properties

Product Name

Penicillic acid

IUPAC Name

(2E)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4+

InChI Key

VOUGEZYPVGAPBB-GQCTYLIASA-N

SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Solubility

MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE
SOLUBLE IN ACETONE

Canonical SMILES

CC(=C)C(=O)C(=CC(=O)O)OC

Isomeric SMILES

CC(=C)C(=O)/C(=C\C(=O)O)/OC

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